2-(Chloromethyl)-6-fluoroisonicotinonitrile
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Overview
Description
2-(Chloromethyl)-6-fluoroisonicotinonitrile is an organic compound that belongs to the class of isonicotinonitriles It is characterized by the presence of a chloromethyl group and a fluorine atom attached to the isonicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-fluoroisonicotinonitrile typically involves the reaction of 6-fluoroisonicotinonitrile with chloromethylating agents. One common method is the reaction of 6-fluoroisonicotinonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-fluoroisonicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, thioethers, or ethers.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary amines.
Scientific Research Applications
2-(Chloromethyl)-6-fluoroisonicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or cellular processes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-fluoroisonicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activities. The presence of the chloromethyl and fluorine groups can enhance the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1,3-dioxolane
- 2-Chloromethyl-4-methylquinazoline
- 2-Chloromethyl-5-chloropyridine
Uniqueness
2-(Chloromethyl)-6-fluoroisonicotinonitrile is unique due to the presence of both a chloromethyl group and a fluorine atom on the isonicotinonitrile core. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H4ClFN2 |
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Molecular Weight |
170.57 g/mol |
IUPAC Name |
2-(chloromethyl)-6-fluoropyridine-4-carbonitrile |
InChI |
InChI=1S/C7H4ClFN2/c8-3-6-1-5(4-10)2-7(9)11-6/h1-2H,3H2 |
InChI Key |
HSEZTGJVLFSNRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCl)F)C#N |
Origin of Product |
United States |
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